molecular formula C19H29N3O B14778506 2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide

2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide

Cat. No.: B14778506
M. Wt: 315.5 g/mol
InChI Key: WWKWDFDVFDZMQR-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide typically involves multiple steps, including the formation of the cyclohexyl and cyclopropyl rings, followed by the introduction of the benzyl and amino groups. Common synthetic routes may include:

    Cyclohexyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Cyclopropyl Group Introduction: This step often involves the use of cyclopropyl bromide or similar reagents under specific conditions.

    Benzyl Group Addition: Benzylation reactions using benzyl chloride or benzyl bromide in the presence of a base.

    Amino Group Introduction: Amination reactions using ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Benzyl chloride (C7H7Cl), ammonia (NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(4-(benzylamino)cyclohexyl)propanamide
  • (S)-2-Amino-N-(4-(cyclopropylamino)cyclohexyl)propanamide
  • (S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclopentyl)propanamide

Uniqueness

(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is unique due to the presence of both the benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and influence its reactivity in chemical reactions.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C19H29N3O/c1-14(20)19(23)21-16-7-9-17(10-8-16)22(18-11-12-18)13-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13,20H2,1H3,(H,21,23)

InChI Key

WWKWDFDVFDZMQR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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